molecular formula C9F17KO2 B3040505 Potassium perfluorononanoate CAS No. 21049-38-7

Potassium perfluorononanoate

Cat. No.: B3040505
CAS No.: 21049-38-7
M. Wt: 502.17 g/mol
InChI Key: IAGFBXHIFWZSIJ-UHFFFAOYSA-M
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Description

Potassium perfluorononanoate is the potassium salt of perfluorononanoic acid (PFNA), a synthetic perfluorinated carboxylic acid (PFCA) and fluorosurfactant . This compound belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are characterized by a fully fluorinated carbon chain that confers exceptional stability and surface-active properties . Its primary research and industrial application is as a surfactant and processing aid in the production of fluoropolymers, similar to the use of related compounds like perfluorooctanoic acid (PFOA) . Fluorosurfactants such as this compound are highly effective at reducing the surface tension of water, significantly more so than their hydrocarbon counterparts, due to the lipophobic nature of the perfluoroalkyl tail concentrating at interfaces . In the realm of environmental and toxicological research, this compound serves as a critical reference standard. It is a persistent environmental pollutant and is detected in biomonitoring studies worldwide . Studies indicate that longer-chain perfluorinated carboxylic acids like PFNA are considered more bioaccumulative and toxic than their shorter-chain analogues . Research using this compound has shown it to be a developmental toxicant and an immune system toxicant in animal models, and it acts as an agonist of the nuclear receptors PPARα and PPARγ . Its presence is monitored in compliance with evolving global regulations, such as the European Food Safety Authority's (EFSA) tolerable weekly intake threshold for a group of four PFAS . WARNING: This product is for research use only and is not intended for diagnostic or therapeutic use. It is a suspected carcinogen and developmental toxicant .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF17O2.K/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGFBXHIFWZSIJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F17KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896634
Record name Potassium perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21049-38-7
Record name Potassium perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sources and Emission Pathways of Perfluorononanoate and Precursors

Direct Industrial Emissions and Point Sources

Direct emissions refer to the release of a substance from its point of manufacture, use, or disposal. publish.csiro.aunih.gov For perfluorononanoate, these sources are primarily industrial.

Fluoropolymer Manufacturing Facilities

The manufacturing of fluoropolymers is a significant direct source of perfluorononanoate emissions. publish.csiro.auacs.org Ammonium (B1175870) perfluorononanoate (APFN), a salt of PFNA, has been used as a processing aid, specifically as a surfactant, in the production of fluoropolymers like polyvinylidene fluoride (B91410) (PVDF). acs.orgwikipedia.orgct.gov This process facilitates the polymerization of fluoromonomers in an aqueous solution. acs.org

Estimates from the early 2000s suggested that fluoropolymer manufacturing accounted for a substantial portion of all perfluorinated carboxylate (PFCA) emissions, with APFN representing about 15% of the PFCAs used as processing aids. acs.org Emissions from these manufacturing facilities can occur through air, water, and land disposal. acs.org For instance, in 2000, it was estimated that a significant percentage of the PFCAs used in fluoropolymer production were emitted into the environment. acs.org The production of many fluoropolymers continues to require the use of per- and polyfluoroalkyl substances (PFAS) as surfactants, leading to their release during the manufacturing process. nih.gov

Industrial Application Sites (Plastics, Textiles, Paper, Lubricants)

Beyond their use in manufacturing, perfluorononanoate and its salts have applications in various industrial products, which can also be sources of direct emissions. These applications leverage the unique properties of fluorosurfactants to repel water and oil.

Plastics: As mentioned, PFNA is used in the production of plastics like PVDF. wikipedia.orgct.gov

Textiles, Leather, and Carpets: PFAS, including those that can be related to PFNA, have been used to provide stain and water resistance to textiles, apparel, and carpets. wikipedia.orgbrsmeas.org

Paper: The paper industry has utilized PFAS for grease-proofing applications. wikipedia.org

Lubricants: While specific data on potassium perfluorononanoate is limited, per- and polyfluoroalkyl substances, in general, are used in lubricants for their stability at extreme temperatures and resistance to aggressive chemicals. setral.comoecd.org

Wastewater Treatment Plant Effluents

Wastewater treatment plants (WWTPs) are recognized as significant point sources for the release of various PFAS, including perfluorononanoate (PFNA), into the environment. wa.goveureau.org PFNA can enter WWTPs from both industrial and domestic sources. wa.gov

Studies have consistently detected PFNA in the effluents of WWTPs. For example, a study of the Potomac River basin found PFNA in 31% of surface water samples, with concentrations influenced by WWTP discharges. acs.org Another study investigating WWTPs along the River Elbe in Germany found that the concentrations of polyfluorinated compounds (PFCs) in effluents were approximately 5-10 times higher than in the river water, with perfluorooctanoic acid (PFOA) being the major PFC detected. nih.gov Research in Washington state also identified WWTP effluent as a pathway for PFAS into surface waters. wa.gov The presence of PFNA in WWTP effluent highlights these facilities as a direct pathway for its release into aquatic environments. acs.orgnih.goveuropa.eu

Table 1: Detection of Perfluorononanoate (PFNA) in Wastewater Treatment Plant (WWTP) Effluents and Receiving Waters

Location / Study Matrix Detection Frequency of PFNA Reported Concentration of PFNA Citation
Potomac River Basin, USA Surface Water 31% 5.0 ± 11 ng/L acs.org
River Elbe, Germany WWTP Effluent Detected - nih.gov
Europe-wide survey (90 WWTPs) WWTP Effluent Detected - europa.eu

Note: This table is based on available data from the cited research. Concentration ranges can vary significantly based on location and industrial inputs.

Indirect Formation from Precursor Transformation

Indirect sources of perfluorononanoate involve the environmental degradation or biotransformation of larger, more complex "precursor" compounds. publish.csiro.aunih.gov

Degradation of Fluorotelomer Alcohols (FTOHs)

Fluorotelomer alcohols (FTOHs) are a class of polyfluorinated compounds that can break down in the environment to form PFCAs, including PFNA. researchgate.netnih.gov The 8:2 FTOH (CF₃(CF₂)₇CH₂CH₂OH) is a well-studied precursor that can degrade to form both PFOA and, to a lesser extent, PFNA. nih.govoup.com

This degradation can occur through several mechanisms:

Atmospheric Degradation: FTOHs are volatile enough to be transported in the atmosphere, where they can be oxidized to form PFCAs. researchgate.net

Aqueous Photolysis: In water, the breakdown of 8:2 FTOH, facilitated by hydroxyl radicals, can lead to the formation of PFNA as a minor product. oup.com

Biotransformation: Microorganisms in aquatic systems and soil can metabolize FTOHs, leading to the formation of various products, including PFNA. nih.govutoronto.ca Studies using isolated rat hepatocytes have also confirmed that the metabolism of 8:2 FTOH produces minor amounts of PFNA. nih.gov

Table 2: Products of 8:2 Fluorotelomer Alcohol (FTOH) Degradation

Degradation Process Major Products Minor Products Citation
Metabolism (general) Perfluorooctanoate (PFOA) Perfluorononanoate (PFNA) nih.gov
Aqueous Photolysis 8:2 fluorotelomer aldehyde, 8:2 fluorotelomer acid, PFOA 8:2 fluorotelomer unsaturated acid, PFNA oup.com
Metabolism (rat hepatocytes) Perfluorooctanoate (PFOA) Perfluorononanoate (PFNA) nih.gov

Biotransformation of Perfluoroalkyl Sulfonamido Compounds

Perfluoroalkyl sulfonamido compounds are another class of precursors that can be transformed into perfluorinated compounds in the environment. While the primary degradation products of many perfluoroalkane sulfonamido derivatives are perfluoroalkane sulfonates (PFSAs) like PFOS, the broader pathways of PFAS biotransformation are complex. itrcweb.orgacs.orgresearchgate.net

Environmental Conversion of Other Polymeric Precursors

Perfluorononanoate (PFNA) can be formed in the environment through the transformation of larger, more complex molecules known as polymeric precursors. These precursors are often used in industrial applications and consumer products. Over time, through biological and abiotic processes, these larger molecules can break down, leading to the formation of persistent perfluoroalkyl acids (PFAAs) like PFNA.

Fluorotelomer-based polymers are a significant category of precursors that can degrade to form PFNA. wikipedia.org These polymers have been identified as a potential long-term source of PFOA and related compounds, and similar degradation pathways can lead to the formation of PFNA. wikipedia.org The transformation of these precursors can occur in various environmental compartments, including soil and wastewater treatment systems. wikipedia.orgitrcweb.org For instance, fluorotelomer alcohols (FTOHs), which can be components of these polymers, can undergo atmospheric transformation to yield PFNA. dfo.no Studies have shown that the degradation of unidentified polyfluorinated precursor compounds during secondary wastewater treatment can lead to an increase in the mass flow of PFNA. nih.gov

Side-chain fluorinated polymers, which have a non-fluorinated backbone with fluorinated side chains, are another class of precursors. itrcweb.org Some of these polymers can degrade and become precursors for PFAAs, including PFNA. itrcweb.org The specific type of fluoropolymer and its manufacturing process can influence its potential to degrade into PFAAs. For example, polyvinylidene fluoride (PVDF) was historically made using ammonium perfluorononanoate (APFN), the ammonium salt of PFNA. itrcweb.org While not a degradation product in this case, the use of PFNA in the manufacturing process could lead to its presence as a residual impurity.

The environmental transformation of these polymeric precursors is a complex process influenced by various factors, including microbial activity, chemical conditions, and the specific structure of the polymer. The long-term degradation of these polymers in the environment represents a continuing source of PFNA.

Anthropogenic Diffuse Sources

Diffuse sources contribute to the widespread presence of perfluorononanoate in the environment. These sources are characterized by broad, non-point-specific releases, making them challenging to control.

Aqueous Film-Forming Foams (AFFF) Application Areas

Aqueous Film-Forming Foams (AFFF) are complex mixtures used for extinguishing flammable liquid fires and have been identified as a primary source of PFAS contamination in the environment. wa.govitrcweb.org While historically many AFFF formulations were dominated by perfluorooctane (B1214571) sulfonate (PFOS) and its precursors, some formulations, particularly non-military specification (non-MilSpec) foams, have been found to contain significant amounts of PFNA. battelle.orgagencyiq.com

Research has identified specific brands of AFFF that have led to PFNA-dominated groundwater contamination at sites such as former refineries, fire stations, and AFFF manufacturing facilities. battelle.org For instance, investigations near one AFFF manufacturing facility revealed historical PFNA concentrations in groundwater exceeding 85,000 ng/L. battelle.org At another site where a specific brand of AFFF was used, PFNA was the dominant PFAS detected in groundwater. battelle.org In some locations, PFNA concentrations in groundwater have been found to be significantly higher than PFOS levels. nj.gov

The presence of PFNA in AFFF can be due to its use as a primary fluorosurfactant in the formulation or as an unintended byproduct of the manufacturing process. agencyiq.comalaska.gov The release of these foams during firefighting training exercises, emergency responses, and from storage and handling areas contributes to the contamination of soil and water resources with PFNA. battelle.orgdtic.mil

Table 1: Reported PFNA Concentrations in AFFF-Impacted Groundwater

Location/Site Type Maximum PFNA Concentration (ng/L)
AFFF Manufacturing Facility (Historical) > 85,000
Former Refinery/Fire Station 110,000
North Pole, Alaska Terminal 5,400

This table is based on data from multiple sources and represents a selection of reported findings. Actual concentrations can vary significantly based on site-specific conditions.

Landfill Leachate Contributions

Landfills are significant reservoirs of PFAS, including PFNA, due to the disposal of a wide variety of consumer and industrial products containing these compounds. epocenviro.com Leachate, the liquid that percolates through landfill waste, is a major pathway for the release of PFAS into the environment. turi.orglidsen.com

Studies across the United States and other countries have consistently detected PFNA in landfill leachate. turi.orglidsen.comnih.govcswab.org The concentrations of PFNA in leachate can vary widely, influenced by factors such as the age and composition of the waste, landfill management practices, and climatic conditions. turi.orgnih.gov For example, some studies have found that concentrations of certain PFAS, including PFNA, can be significantly higher in leachate from younger landfills compared to older ones. lidsen.comnih.gov

The presence of PFNA in leachate can result from the direct disposal of products containing PFNA and from the degradation of precursor compounds within the landfill environment. cswab.org Research has shown correlations between the concentrations of PFNA and its potential precursors in leachate, suggesting ongoing transformation processes. cswab.org Landfill leachate is often collected and treated at wastewater treatment plants (WWTPs), which may not effectively remove all PFAS, potentially leading to their release into surface waters. nebiosolids.org

Table 2: PFNA Concentrations in Landfill Leachate from Various Studies

Study Location/Type Range of PFNA Concentrations (ng/L)
U.S. Landfills (National Survey) Quantifiable in >50% of samples
Australian Landfills Detected in all samples from 27 sites
Washington State Landfills Up to 7,200
Spanish Landfills (Flow-through) Correlated with precursor compounds

This table presents a summary of findings from different research studies. Concentrations are highly variable.

Biosolids Application to Agricultural Lands

Biosolids, the treated solid waste from municipal wastewater treatment plants, can be applied to agricultural lands as a soil amendment and fertilizer. itrcweb.orgalterecho.com However, this practice can also be a significant diffuse source of PFAS, including PFNA, to the environment. itrcweb.orgacs.orgeureau.org

PFAS enter wastewater from various domestic and industrial sources and tend to concentrate in the solid phase during the wastewater treatment process, leading to their presence in biosolids. itrcweb.orgitrcweb.org When these biosolids are applied to land, the contained PFAS, including PFNA, can be transferred to the soil. itrcweb.orgeureau.org From the soil, PFNA can potentially be taken up by plants, leach into groundwater, or be transported to surface waters via runoff. itrcweb.orgeureau.org

The concentration of PFNA in biosolids varies depending on the inputs to the wastewater treatment plant. itrcweb.org Studies have shown that the application of biosolids can lead to elevated levels of PFAS in agricultural soils compared to untreated soils. researchgate.netresearchgate.netresearchgate.net The long-term and repeated application of biosolids can result in the accumulation of these persistent chemicals in the soil over time. researchgate.net Furthermore, precursor compounds present in biosolids can continue to degrade in the soil, acting as a long-term source of PFNA. nih.gov

Table 3: Reported PFNA Concentrations in Biosolids and Amended Soils

Sample Type Reported PFNA Concentration Range
U.S. Biosolids (Archived) ~2–7 ng/g
Biosolids-Amended Soil (Outdoor Mesocosm) Background of 0.1-0.5 ng/g, with observable loss over time
Biosolids (Wisconsin Study) 0.87 ng/g
Agricultural Soil (with Biosolid History) Higher than control fields without biosolids

Concentrations are typically reported in nanograms per gram (ng/g) of dry weight. This table reflects a range of values from different studies.

Environmental Fate and Transport Mechanisms of Perfluorononanoate

Inter-Compartmental Partitioning Dynamics

The partitioning of PFNA between different environmental media, such as water, sediment, and air, is a critical determinant of its ultimate fate and potential for exposure. These dynamics are influenced by a combination of the compound's intrinsic properties and the characteristics of the surrounding environment.

PFNA, a long-chain perfluoroalkyl carboxylic acid (PFCA), exhibits a tendency to partition from the water column to sediment. This behavior is largely governed by the compound's hydrophobic and oleophobic perfluorinated carbon tail. Studies have shown that the sediment-water distribution coefficient (Kd), which quantifies this partitioning, generally increases with the length of the perfluoroalkyl chain. nih.govresearchgate.net

In a study of the Orge River near Paris, France, the sediment-water distribution coefficients (log Kd) for a range of PFCs, including PFNA, were found to be between 0.8 and 4.3. nih.gov This positive correlation with chain length indicates that longer-chain PFCAs like PFNA have a greater affinity for sediment compared to their shorter-chain counterparts. nih.govresearchgate.net This preferential partitioning into sediments means that riverbeds and lake bottoms can act as significant sinks and long-term reservoirs for PFNA in aquatic systems.

The organic carbon (OC) content of soil and sediment is a primary factor influencing the sorption of PFNA. diva-portal.orgnih.gov The hydrophobic interactions between the non-polar fluorinated tail of PFNA and the organic matter in sediment are a key mechanism driving this partitioning. publish.csiro.au

Research has demonstrated a positive correlation between the organic carbon-normalized distribution coefficient (Koc) and the carbon chain length of PFAS molecules. diva-portal.org A critical analysis of published data revealed a strong positive correlation between the laboratory-derived sorption coefficient (Kd) and organic carbon content for PFNA, with a coefficient of determination (R²) of 0.77 for a dataset of 12 values. nih.gov However, it was also noted that such relationships could be heavily influenced by a few data points with high organic carbon values. nih.gov Despite this, organic carbon is considered one of the most significant soil and sediment properties governing the sorption behavior of PFNA. diva-portal.orgacs.org

Sorption Coefficients for Perfluorononanoic Acid (PFNA)
ParameterValue/ObservationReference
log Kd Range (PFCs incl. PFNA)0.8 - 4.3 L/kg nih.gov
Correlation (Kd vs. Organic Carbon)R² = 0.77 (for lab-derived data) nih.gov
General Trend with Chain LengthSorption increases with increasing perfluoroalkyl chain length. nih.govdiva-portal.org

The exchange of PFNA between water and air is a complex process. As a surfactant, PFNA can accumulate at the air-water interface. itrcweb.org This can lead to the formation of foam on surface waters, which can enrich the concentration of PFAS. itrcweb.org The generation of aqueous aerosols through processes like wave action can facilitate the direct transfer of PFCAs from water to the atmosphere. oup.com

While some PFAS are known to be transported atmospherically, studies suggest that PFNA is more strongly associated with direct discharges from industrial sites and wastewater treatment plants rather than extensive atmospheric transport from water bodies. mdpi.com However, the adsorption of related compounds like ammonium (B1175870) perfluorononanoate at the air-water interface has been studied, indicating that the interface is a key area for potential exchange processes. researchgate.netresearchgate.net The vapor pressure of the acidic form of PFNA has been measured, which is a critical parameter for modeling its potential for volatilization from surfaces. itrcweb.org

The environmental mobility of PFNA is significantly influenced by the pH of the surrounding medium and the presence of cationic species. Generally, the sorption of anionic PFCAs like PFNA to soil and sediment increases as the pH decreases. hubspotusercontent-na1.netresearchgate.net At lower pH, the negative surface charge on soil and sediment particles is reduced, leading to less electrostatic repulsion of the anionic PFNA molecule. researchgate.net

One study found that for PFNA, sorption increased with decreasing pH, with the log KOC value decreasing by a mean of 0.32 ± 0.11 log units for every unit increase in pH. hubspotusercontent-na1.net The presence of cations, particularly multivalent cations like calcium (Ca²⁺), can also enhance sorption by acting as a bridge between the negatively charged PFNA headgroup and negatively charged soil surfaces. hubspotusercontent-na1.net However, for the most long-chained PFASs, including PFNA, the effects of cations on sorption have been observed to be less pronounced compared to their impact on PFAS of intermediate chain lengths. hubspotusercontent-na1.net

Influence of pH and Cations on PFNA Sorption
FactorEffect on SorptionMechanism/ObservationReference
Decreasing pHIncreases SorptionReduces electrostatic repulsion between PFNA and negatively charged soil/sediment surfaces. hubspotusercontent-na1.netresearchgate.net
Cations (e.g., Ca²⁺)Increases SorptionCan form cation bridges, though the effect may be less significant for PFNA compared to shorter-chain PFAS. hubspotusercontent-na1.net

Water-Air Exchange Processes

Atmospheric Transport and Deposition Processes

While PFNA is often linked to direct industrial discharges, atmospheric transport represents another pathway for its distribution in the environment, particularly to remote locations.

PFNA can enter the atmosphere and undergo long-range transport through two primary mechanisms. The first is the transport of volatile precursor compounds, such as fluorotelomer alcohols (FTOHs), which can travel long distances before degrading into stable PFCAs like PFNA. trccompanies.comdiva-portal.org For example, 8:2 FTOH has been shown to yield PFCAs up to PFNA upon atmospheric oxidation. diva-portal.org The long atmospheric residence time of these precursors allows for their transport to remote regions like the Arctic. trccompanies.com

The second mechanism is the transport of PFNA itself, likely adsorbed to atmospheric particles. mdpi.com Evidence for the long-range transport of PFNA comes from its detection in environmental media and biota in remote areas. diva-portal.orgnih.gov For instance, PFNA has been detected in the livers of reindeer from northern Sweden and in Arctic seawater. diva-portal.orgnih.gov Interestingly, the ratio of perfluoroheptanoic acid (PFHpA) to PFNA in Arctic waters has been used to infer the relative importance of atmospheric transport versus ocean currents, with a higher ratio suggesting a greater contribution from atmospheric sources. nih.gov This is because a larger fraction of PFNA is estimated to come from direct industrial emissions compared to PFHpA, which is more strongly associated with atmospheric precursor degradation. nih.gov

Modeling Atmospheric Dispersion and Deposition

Atmospheric models are crucial tools for understanding the long-range transport and deposition of PFNA and its precursors. nih.govmit.edu These models simulate the complex processes of atmospheric transport, chemical transformation, and deposition, providing insights into the global distribution of these persistent compounds. nih.govresearchgate.net

One such model, the global chemical transport model GEOS-Chem, has been used to simulate the atmospheric formation and fate of perfluorocarboxylic acids (PFCAs), including PFNA. nih.govmit.edu These simulations incorporate the degradation of precursors like fluorotelomer alcohols (FTOHs), as well as the transport and deposition of both the precursors and their final degradation products. nih.gov Model results have shown that the ratio of long-chain to short-chain PFCAs increases with distance from source regions. nih.gov

A study using GEOS-Chem estimated that the atmospheric indirect source of PFOA and PFNA is between 10 and 45 tonnes per year globally, with 0.2 to 0.7 tonnes per year being deposited in the Arctic. mit.edu Another study using the same model calculated a global atmospheric source of all PFCAs to be between 6 and 185 tonnes per year, with 0.1 to 2.1 tonnes per year deposited in the Arctic. nih.gov However, this model was found to underestimate the deposition of PFNA at the Devon Ice Cap. nih.gov

The ICON-ART PRIEST model extension is another tool developed specifically to simulate the atmospheric transport and transformation of PFAS. researchgate.net This model includes detailed gas-phase and aqueous-phase physics and chemistry, such as the adsorption of precursors in water droplets and 22 aqueous-phase reactions that are dependent on liquid cloud water and temperature. researchgate.net Initial results from this model showed an overestimation of observed atmospheric concentrations in Europe and an underestimation in East Asia. researchgate.net

Modeling studies have also highlighted the importance of atmospheric transport in contaminating remote areas. For example, a study on the transport of PFOA to the Arctic found that while oceanic transport was the dominant pathway, atmospheric transport led to episodic events of deposition, primarily through wet deposition over land during the boreal winter. copernicus.org

The following table presents a summary of model performance for PFNA at various sites as detailed in a study utilizing the ICON-ART PRIEST model.

Table 2: Model Performance Summary for PFNA

Site Observation Mean (pg/m³) Model Mean (pg/m³) Bias (pg/m³)
Zeppelin 0.2 0.4 0.2
Alert 0.3 0.3 0.0
Andøya 0.4 0.7 0.3
Aspvreten Not Available Not Available Not Available
Košetice 1.4 1.3 -0.1
Mace Head 0.2 0.5 0.3
Rigi Not Available Not Available Not Available
Waldhof 0.5 1.1 0.6
Tudor Hill 0.2 0.1 -0.1

Data from the ICON-ART PRIEST model extension study. researchgate.netresearchgate.net

Hydrological Transport Pathways

Groundwater Migration and Aquifer Contamination

Groundwater is a significant pathway for the transport of PFNA, and contamination of aquifers is a major concern. nih.govepa.gov PFNA is mobile in soil and can leach into groundwater, leading to the contamination of drinking water sources. pfaswaterexperts.orgcdc.govnj.gov The migration of PFNA in groundwater is governed by processes such as advection, dispersion, and sorption. ngwa.org

Several factors influence the transport of PFNA in groundwater. The rate of migration is largely dependent on the groundwater seepage velocity and the degree of sorption of PFNA to the aquifer matrix. ngwa.org The physicochemical properties of PFNA, groundwater chemistry, and the characteristics of the aquifer matrix all play a role in sorption. ngwa.org For instance, lower pH, higher calcium ion concentrations, and higher ionic strength in groundwater can promote the sorption of perfluoroalkyl acids (PFAAs) to the aquifer matrix, potentially slowing their migration. ngwa.org

Industrial facilities have been identified as significant sources of PFNA contamination in groundwater. pfaswaterexperts.org For example, sites where aqueous film-forming foam (AFFF) has been used, particularly non-MILSPEC AFFF formulations, have shown groundwater contamination dominated by PFNA. battelle.org One investigation at a former refinery identified a PFAS plume with elevated PFNA concentrations, which was linked to specific brands of AFFF used at the site. battelle.org Historical groundwater at one of the AFFF manufacturing facilities had PFNA concentrations exceeding 85,000 ng/L. battelle.org

The contamination of groundwater by PFNA can extend for considerable distances from the source. ngwa.org Plumes have been observed to extend over a mile, influenced by the age of the release, the lack of degradation of PFNA, and the nature of the source (e.g., distributed non-point sources like aerial deposition). ngwa.org Studies have also shown that the transport of PFOA and PFOS is retarded in the vadose zone (the unsaturated zone above the groundwater table) but not in the aquifer itself. nih.gov This suggests that groundwater contamination can be a long-term issue, with PFAS slowly leaching from the soil into the aquifer over decades. nih.govepa.gov

The following table presents data on PFAS concentrations in groundwater from a study in the eastern United States.

Table 3: Detection of PFNA in Groundwater Samples

Statistic All Samples (n=254) Public-Supply Wells (n=144) Domestic Wells (n=110)
Detection Frequency (%) 20 28 9.1
Minimum Detected (ng/L) 0.22 0.22 0.39
Median Detected (ng/L) 0.69 0.72 0.62
Maximum Detected (ng/L) 12 12 1.5

Data from a 2019 study on PFAS in groundwater used for drinking water in the eastern U.S. acs.org

Surface Water Runoff and Riverine Transport

Surface water runoff is a significant pathway for the transport of PFNA from contaminated soils and urban areas into rivers and other surface water bodies. ngwa.orgresearchgate.netpublish.csiro.au Stormwater runoff, in particular, can carry substantial loads of PFNA, contributing to non-point source pollution in urban environments. researchgate.net

Studies in Japan have highlighted the role of stormwater in PFNA contamination of urban surface waters. researchgate.net In the Hayabuchi River basin, which is served by a separated sewerage system, stormwater runoff was identified as a source of PFAAs. researchgate.net In Tokyo Bay, surface runoff was found to be a significant contributor to PFCA contamination, especially during wet weather and combined sewer overflow events. publish.csiro.aupublish.csiro.au During dry weather, the primary source of PFCAs was wastewater effluent, but during wet weather, both wastewater effluent (59%) and combined sewer overflow (41%) were major contributors. publish.csiro.aupublish.csiro.au

Industrial discharges are another major source of PFNA in rivers. mdpi.com The Delaware River has experienced significant PFNA contamination due to historical industrial releases. 4cleanair.orgnj.gov A Solvay facility in West Deptford, New Jersey, was a primary source of PFNA to the Delaware River and its tidal tributaries, leading to widespread contamination of drinking water sources. 4cleanair.org In 2007, PFNA concentrations in some areas of the Delaware River reached a maximum of 976 ng/L, although levels had decreased significantly by 2015. nj.gov

PFNA has been widely detected in surface waters across various regions. A study of Great Lakes tributaries found that PFNA was detected in all 60 surface water sites sampled, with a median concentration of 1.3 ng/L. oup.com In Massachusetts, a study of surface water and fish tissue found that PFNA was one of the six most frequently detected PFAS. mass.gov

The following table shows the median concentrations of several PFAS, including PFNA, in surface water from Great Lakes tributaries.

Table 4: Median PFAS Concentrations in Great Lakes Tributaries

Compound Median Concentration (ng/L)
PFOA 5.9
PFHxS 5.2
PFOS 4.6
PFHpA 3.7
PFNA 1.3

Data from a 2018 study of 60 tributary sites. oup.com

Oceanic Current Dispersion

Oceanic currents play a crucial role in the global transport and distribution of PFNA, moving it far from its original sources. researchgate.netunit.no The oceans act as the largest global reservoir for PFAS, and currents are a primary mechanism for their long-range transport to remote locations, including the Arctic. copernicus.orgresearchgate.net

Studies have detected PFNA in open ocean waters across the globe. osti.govacs.org In the Atlantic Ocean, PFNA was the most frequently detected PFAA in surface waters, with a detection frequency of 89% in one study. acs.org The median surface concentration of all PFAAs in the Northern Hemisphere was 105 pg/L, significantly higher than the 28 pg/L found in the Southern Hemisphere, reflecting the greater industrialization and population density in the north. acs.org

The distribution of PFNA in the ocean is not uniform. Concentrations generally decrease with distance from the coast, a phenomenon known as the dilution effect. acs.org However, elevated concentrations have been observed in areas like the eastern edge of the North Atlantic Subtropical Gyre, suggesting that these large rotating ocean currents can accumulate persistent contaminants. acs.org

Vertical distribution studies in the Atlantic have shown that PFNA concentrations generally decrease with depth. acs.org However, the distribution can be complex, with some studies showing higher concentrations of longer-chain PFCAs at intermediate depths (500-1500 m). acs.org This may be due to the transport of water masses at different depths, such as the Mediterranean Outflow Water, which has been identified as a source of PFAAs to the Atlantic Ocean. acs.org

The following table provides a range of PFNA concentrations found in various oceanic regions.

Table 5: PFNA Concentrations in Oceanic Waters

Oceanic Region Concentration Range (pg/L)
Central to Eastern Pacific Ocean Not explicitly stated for PFNA, but PFOA and PFOS were in the low pg/L range. osti.gov
Mid-Atlantic Ocean All target PFCs, including PFNA, detected at pg/L levels. osti.gov
Atlantic Ocean (Surface Water) Median ΣPFAA of 105 pg/L in Northern Hemisphere, 28 pg/L in Southern Hemisphere. PFNA was the most frequently detected. acs.org

Data compiled from various studies on PFAS in oceanic waters. osti.govacs.org

Biogeochemical Transformation and Degradation Pathways

Potassium perfluorononanoate, and PFNA in its anionic form, is highly persistent in the environment due to the strength of the carbon-fluorine (C-F) bond. cdc.govwikipedia.org It is not known to degrade through natural oxidative processes. wikipedia.org This resistance to degradation is a key factor in its widespread environmental presence. cdc.gov

While PFNA itself is resistant to degradation, it can be formed from the transformation of precursor compounds. nj.govwikipedia.org One such pathway is the biodegradation of 8:2 fluorotelomer alcohol (8:2 FTOH). wikipedia.org Volatile precursors like FTOHs can undergo long-range atmospheric transport and then be oxidized in the atmosphere to form PFCAs, including PFNA, which are subsequently deposited onto land and water. nj.govcanada.ca This atmospheric transformation is a significant indirect source of PFNA in the environment. nih.gov

The transformation of precursors means that the total environmental load of stable PFAAs like PFNA is expected to increase for decades as these precursors continue to break down. ngwa.org This can lead to the detection of PFNA in areas without direct industrial sources. ngwa.org

Recent research has explored advanced methods for the degradation of PFNA. One study investigated the photocatalytic degradation of PFNA using a reduced graphene oxide/tungsten trioxide (r-GO/WO₃) nanoflower heterostructure. nih.govacs.org Under 365 nm light, this method achieved 100% degradation of PFNA after 22 hours. nih.govacs.org The primary degradation pathways identified were chain shortening through the breaking of C-C bonds and defluorination through the breaking of C-F bonds. nih.govacs.org The study found that synergistic oxidation and reduction processes, involving hydrated electrons, hot holes, and hydroxyl radicals, were crucial for the complete degradation of PFNA. nih.govacs.org

The following table lists the compound names mentioned in this article.

Table 6: Compound Names

Abbreviation Full Name
8:2 FTOH 8:2 Fluorotelomer alcohol
AFFF Aqueous film-forming foam
FTOH Fluorotelomer alcohol
PFAAs Perfluoroalkyl acids
PFAS Per- and polyfluoroalkyl substances
PFCAs Perfluorocarboxylic acids
PFDA Perfluorodecanoic acid
PFHpA Perfluoroheptanoic acid
PFHxS Perfluorohexane (B1679568) sulfonic acid
PFNA Perfluorononanoate
PFOA Perfluorooctanoic acid
PFOS Perfluorooctane (B1214571) sulfonic acid
r-GO/WO₃ Reduced graphene oxide/tungsten trioxide

Abiotic Degradation Mechanisms (e.g., Thermal, Photochemical)

The chemical structure of perfluorononanoate, like other per- and polyfluoroalkyl substances (PFAS), is defined by the strength of its carbon-fluorine (C-F) bonds, which are among the strongest covalent bonds in organic chemistry. This inherent stability makes it highly resistant to most natural abiotic degradation processes. rsc.org

Thermal Degradation: Perfluorononanoate exhibits high thermal stability. cymitquimica.com Significant energy is required to break the C-F bonds, meaning thermal degradation does not occur under typical environmental temperature ranges. Research into thermal treatment for PFAS-contaminated materials shows that oxidative conditions can facilitate thermal degradation. nih.gov However, incomplete destruction can lead to the formation of other organofluorine products of incomplete destruction (PIDs), such as perfluoroalkenes. nih.gov Studies on the thermal degradation of long-chain PFAS suggest that the process is initiated by the cleavage of bonds that form perfluoroalkyl radicals. nih.gov

Photochemical Degradation: Photochemical degradation is also not a significant pathway for perfluorononanoate under natural sunlight conditions. While some advanced remediation technologies, such as photolysis using UV irradiation in the presence of a catalyst like sulfite, have shown the ability to degrade PFCAs, these conditions are not representative of the natural environment. acs.orgconcawe.eu Research on the photochemical degradation of perfluoroalkyl ether carboxylic acids (PFECAs) indicates that degradation rates and pathways are highly dependent on the molecular structure, but PFCAs like perfluorononanoate are generally recalcitrant. acs.org The estimated atmospheric lifetime for PFCAs (with more than one carbon) concerning degradation by hydroxyl radicals is around 130 days, but deposition through rain and other methods is a much faster process, occurring on a timescale of about 10 days. ineris.fr

Biotic Degradation Processes and Metabolite Formation

Direct biotic degradation of perfluorononanoate is considered to be negligible in the environment. The strong C-F bonds are resistant to microbial enzymatic attack under both aerobic and anaerobic conditions. concawe.euineris.fr Studies have consistently shown that PFCAs are not readily metabolized by microorganisms. researchgate.net

However, perfluorononanoate is a known terminal degradation product of various precursor compounds, particularly fluorotelomer-based substances. researchgate.netnih.gov The primary pathway for the formation of PFNA in the environment is through the biotransformation of these larger, more complex molecules. researchgate.netwa.gov

Precursor Biotransformation: Fluorotelomer alcohols (FTOHs), such as 8:2 FTOH (CF₃(CF₂)₇CH₂CH₂OH), are significant precursors. researchgate.netacs.org Aerobic biodegradation of 8:2 FTOH by soil microorganisms and bacterial cultures has been shown to yield perfluorooctanoate (PFOA) as the major metabolite, but also a smaller fraction of perfluorononanoate (PFNA). researchgate.net The transformation process involves multiple steps, including the oxidation of the FTOH to a fluorotelomer aldehyde, then to a fluorotelomer carboxylate (FTCA), which can undergo further transformation to form the stable PFCAs. researchgate.netacs.org

A summary of key findings on precursor transformation is presented below.

Precursor CompoundMicrobial SystemKey MetabolitesReference
8:2 Fluorotelomer Alcohol (8:2 FTOH)Mixed microbial systemsPerfluorooctanoate (PFOA), Perfluorononanoate (PFNA), Fluorotelomer acids researchgate.netresearchgate.net
Polyfluoroalkyl Phosphates (PAPs)Not specifiedFluorotelomer Alcohols (FTOHs), leading to PFCAs researchgate.net
8:2 Fluorotelomer Acrylate (8:2 FTAC)Not specifiedFluorotelomer Alcohols (FTOHs), leading to PFCAs researchgate.net

Once formed, perfluorononanoate does not undergo further significant biotic degradation, leading to its accumulation in the environment. pops.int

Persistence Evaluation in Environmental Matrices

The defining characteristic of perfluorononanoate in the environment is its extreme persistence. rsc.orgnih.gov Its resistance to degradation means that once released, it can remain in the environment for exceptionally long periods, earning it the label of a "forever chemical." rsc.org This persistence leads to its widespread detection in various environmental compartments across the globe. nih.gov

Presence in Environmental Matrices: Perfluorononanoate has been detected in numerous environmental matrices, demonstrating its mobility and resistance to removal processes.

Water: Due to its solubility, PFNA can be transported over long distances in water systems. rsc.org It has been detected in surface water, groundwater, and even in remote regions far from direct sources. nih.govresearchgate.net The stability of PFCAs in water is high, with estimated hydrolysis half-lives for similar compounds like PFOA being over 90 years. acs.org

Soil and Sediment: Perfluorononanoate can accumulate in soil and sediments, particularly in areas near industrial sites or where contaminated sludge has been applied. researchgate.net Its migration through soil to groundwater can be a long-term source of water contamination. nih.gov

Biota: Due to its persistence and bioaccumulative potential, perfluorononanoate is frequently detected in wildlife and humans. cymitquimica.commdpi.com For instance, it has been found in the liver and blood tissues of various organisms. mdpi.com Studies on Eurasian otters have identified PFNA as one of the dominant legacy PFAS compounds in their tissues, years after the cessation of its use by local industry. nih.gov

The table below summarizes the detection of perfluorononanoate in different environmental matrices as reported in various studies.

Environmental MatrixFindingGeographic Context / Study FocusReference
Biota (Human)Detected in liver and blood tissues at a mean concentration of 0.244 ng g⁻¹ in the liver.Toxicological profile studies. mdpi.com
Biota (Eurasian Otter)Detected as a dominant long-chain PFAS in otters sampled between 2015-2019.Study near a former fluoropolymer factory in the UK. nih.gov
WaterDetected in river water.General environmental monitoring. mdpi.com
AirVolatile PFAS precursors can be transformed into persistent PFCAs in the atmosphere.Investigation of volatile PFAS in air near wastewater treatment plants. mdpi.com

The extreme persistence of perfluorononanoate, coupled with its formation from precursor compounds, ensures its long-term presence and potential for accumulation in the environment and biota. researchgate.netmdpi.com

Advanced Analytical Methodologies for Perfluorononanoate Detection and Quantification

Chromatographic-Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), including PFNA. researchgate.net This combination provides the necessary selectivity and sensitivity to identify and quantify these compounds at trace levels in complex samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for the analysis of PFNA and other PFAS. researchgate.netnih.govmdpi.com This method offers high sensitivity and specificity, making it suitable for detecting the low concentrations typically found in environmental and biological samples. researchgate.netnih.gov The LC-MS/MS process involves the separation of analytes using liquid chromatography, followed by their ionization and detection by a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode for enhanced selectivity. epa.gov

Isotope dilution is a common quantification strategy, where isotopically labeled internal standards are added to samples before extraction to correct for matrix effects and variations in instrument response. epa.govchromatographyonline.com LC-MS/MS has demonstrated low limits of detection (LOD) and quantification (LOQ) for PFAS in various matrices, including seawater, marine sediment, and dust. mdpi.com For instance, in human serum and milk, an automated LC-MS/MS method achieved detection limits between 0.1 and 1 ng/mL for a suite of PFAS, including PFNA. nih.gov Similarly, a method for analyzing PFAS in food and feed using LC-MS/MS has been validated for various matrices like lettuce, salmon, and eggs. fda.gov

Interactive Data Table: Performance of LC-MS/MS Methods for PFAS Analysis

Analyte(s) Matrix LOD LOQ Recovery Reference
PFOS, PFOA Fish Fillet 0.04 ng/g - 90% (PFOS), 76% (PFOA) nih.gov
13 PFCs including PFNA Human Serum/Milk 0.1-1 ng/mL - - nih.gov
PFAS Seawater 0.01–0.08 ng L−1 0.03–0.24 ng L−1 - mdpi.com
PFAS Marine Sediment 0.002–0.018 ng g−1 0.004–0.054 ng g−1 - mdpi.com
PFAS Dust 0.08–0.68 pg g−1 0.26–2.25 pg g−1 80.2-95.2% mdpi.com
15 PFAS and alternatives Urine/Serum 0.1 ng/mL - - nih.gov

Both high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are routinely integrated with mass spectrometry for PFAS analysis. chromatographyonline.comfigshare.com UHPLC, in particular, offers advantages over traditional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity. mdpi.comchromatographyonline.com These improvements are a result of using columns with smaller particle sizes, which allows for more efficient separation of analytes. chromatographyonline.com

The integration of on-line solid phase extraction with HPLC-MS/MS has been developed for the quantification of PFAS in small sample volumes of urine or serum. nih.gov This automated approach minimizes sample handling and improves throughput. nih.govnih.gov UHPLC systems coupled with tandem mass spectrometry have been successfully used to analyze a wide range of PFAS in aqueous samples and food matrices, demonstrating the robustness of this technique for complex sample analysis. mdpi.comnih.gov

While LC-MS/MS is the predominant technique for ionizable PFAS like PFNA, gas chromatography-mass spectrometry (GC-MS) is valuable for the analysis of neutral and volatile PFAS precursors, such as fluorotelomer alcohols. chromatographyonline.com For non-volatile compounds like perfluorocarboxylic acids (PFCAs), derivatization is typically required to increase their volatility for GC-MS analysis. chrom-china.com However, recent studies have explored the use of thermal desorption-GC-MS (TD-GC-MS) for the analysis of PFCAs without derivatization. nih.gov

GC-MS can be operated in different modes, such as SCAN for broad-range identification and Selected Ion Monitoring (SIM) for targeted, high-sensitivity detection. innovatechlabs.com The SIM mode is particularly useful for detecting trace levels of contamination by focusing on specific ions of the target compound. innovatechlabs.com GC coupled with tandem mass spectrometry (GC-MS/MS) has also been employed to develop targeted methods for a variety of PFAS. nih.gov

High-Performance and Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) Integrations

Sample Preparation and Extraction Protocols

Effective sample preparation is crucial for accurate PFAS analysis, as it serves to isolate and concentrate the analytes of interest while removing interfering matrix components. mdpi.com

Solid phase extraction (SPE) is a widely used and versatile technique for the extraction, pre-concentration, and clean-up of PFAS from a variety of environmental and biological samples. mdpi.comresearchgate.net The choice of SPE sorbent is critical for achieving high recovery rates. Polymeric sorbents, such as weak anion exchange (WAX) and hydrophilic-lipophilic balanced (HLB) materials, are commonly employed. mdpi.comauroraprosci.com For instance, Oasis WAX sorbents have shown high recoveries for various PFAS in water samples. mdpi.com

Recent advancements include the development of stacked SPE cartridges that combine different sorbent types, such as WAX and graphitized carbon black (GCB), into a single cartridge to enhance cleanup and improve laboratory productivity. phenomenex.comphenomenex.com Automated SPE systems are also increasingly used to improve throughput and reduce manual labor in large-scale studies. nih.govcem.de Online SPE, where the extraction cartridge is directly coupled to the LC system, offers a streamlined and efficient workflow by enabling quantitative transfer of analytes to the analytical system. chromatographyonline.com

Interactive Data Table: Common SPE Sorbents for PFAS Analysis

Sorbent Type Base Material Mechanism Typical Application Reference
Weak Anion Exchange (WAX) Styrene Divinylbenzene Polymer Reversed-phase and anion exchange Acidic compounds in samples with basic/neutral impurities auroraprosci.com
Styrene Divinylbenzene (SDB) Styrene Divinylbenzene Polymer Reversed-phase PFAS in drinking and surface water auroraprosci.com
Methacrylate Polymer with Weak Anion Exchange Methacrylate Polymer Anion exchange General SPE for PFAS auroraprosci.com

The complexity of the sample matrix significantly influences the choice of extraction and cleanup procedures. epa.gov Interferences co-extracted from samples can be several orders of magnitude higher than the target PFAS concentrations, making efficient cleanup essential. epa.gov

Aqueous Samples: For water samples, SPE is the primary extraction method. epa.govresearchgate.net The pH of the sample may need to be adjusted to optimize the retention of PFAS on the SPE sorbent. mdpi.com

Solid Samples (Soil, Sediment, Tissue): Solid samples typically require an initial extraction with a solvent, such as basic methanol, followed by cleanup steps that may include carbon and SPE cartridges. epa.gov Techniques like ultrasonic extraction or automated solvent extraction can be used to improve efficiency. cem.defpc.com.twnxp.com

Biota Samples: Liver and blood are common matrices for assessing PFAS accumulation. mdpi.comhelcom.fi Sample preparation often involves homogenization, spiking with internal standards, and extraction with solvents like acetonitrile (B52724) or methanol, followed by cleanup. epa.govhelcom.fi For complex biological matrices like fish fillets or egg yolks, methods like liquid extraction by sonication or protein precipitation have been employed. nih.govmdpi.com

Given the ubiquitous nature of PFAS, stringent measures must be taken to avoid background contamination from laboratory equipment, solvents, and reagents during all stages of sample preparation and analysis. fda.govhelcom.fi

Solid Phase Extraction (SPE) Optimizations

Performance Metrics and Quality Assurance

The reliable detection and quantification of potassium perfluorononanoate, a salt of perfluorononanoic acid (PFNA), hinge on robust analytical methodologies underpinned by stringent quality assurance and quality control (QA/QC) measures. These measures are essential for ensuring data accuracy, comparability, and the ability to detect the compound at environmentally and biologically relevant concentrations. Key performance metrics include the establishment of detection and quantification limits, assessment of recovery rates, and vigilant control of background contamination.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration at which the analyte can be accurately quantified with a predefined level of precision and accuracy. nih.gov For per- and polyfluoroalkyl substances (PFAS) like PFNA, these limits are crucial for assessing low-level environmental contamination.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for PFAS analysis due to its high sensitivity and selectivity. mdpi.comresearchgate.net The determination of LOD and LOQ is typically based on the standard deviation of the response and the slope of the calibration curve, or on signal-to-noise ratios. sepscience.com

Various studies have reported a range of LODs and LOQs for PFNA in different matrices, which are influenced by the analytical instrumentation, sample preparation methods, and the complexity of the sample matrix. For instance, methods using ultra-high pressure liquid chromatography (UPLC-MS/MS) have achieved LODs and LOQs for a suite of PFAS, including PFNA, in the picogram per gram (pg g⁻¹) range in soil and sediment samples. mdpi.com In water analysis, reported LOQs for PFNA can be in the nanogram per liter (ng L⁻¹) range. ag.state.mn.us

Table 1: Examples of LOD and LOQ for Perfluorononanoate (PFNA) in Various Matrices

Matrix Analytical Method LOD LOQ Reference
Soil and Sediment UPLC-MS/MS 0.08–0.68 pg g⁻¹ (for target analytes) 0.26–2.25 pg g⁻¹ (for target analytes) mdpi.com
River Water LC-MS/MS - 0.12 ng L⁻¹ (for PFOS) ag.state.mn.us
Water Not specified - 0.05-0.1 µg/L (for various PFAS) researchgate.net

Note: The table presents a range of values reported in the literature for PFAS analysis, illustrating the variability based on methodology and matrix.

Recovery Rate Assessments and Inter-laboratory Comparisons

Recovery rate assessments are vital for evaluating the efficiency of an analytical method, particularly the sample extraction and clean-up steps. These assessments involve spiking a blank sample with a known concentration of the analyte and calculating the percentage of the analyte recovered after analysis. For PFAS, acceptable recovery rates are often established within a certain percentage, for instance, ±30%. acs.org Studies have reported high recovery rates for PFAS, often between 80% and 117%, demonstrating the effectiveness of methods like solid-phase extraction (SPE). mdpi.comresearchgate.net

Inter-laboratory comparisons, or proficiency testing, are crucial for assessing the reproducibility and reliability of analytical methods across different laboratories. qcc.gov.ae These studies involve distributing a common sample to multiple laboratories and comparing the reported results. For PFAS analysis, inter-laboratory comparisons have shown variability in results, with coefficients of variation (CV) for PFNA, PFOA, and PFOS ranging from 10% to 15% in some studies. researchgate.net These comparisons help to identify potential discrepancies in analytical procedures and work towards method standardization. researchgate.netacs.org The results from these studies underscore the importance of standardized protocols to ensure that data generated by different laboratories are comparable. researchgate.net

Background Contamination Control Strategies

A significant challenge in the analysis of PFAS, including this compound, is the potential for background contamination from various sources within the laboratory environment. mdpi.com A comprehensive Contamination Control Strategy (CCS) is therefore essential. gmpinsiders.comrssl.com This strategy should identify all potential sources of contamination and outline the control measures in place. gmpinsiders.com

Key strategies to minimize background contamination include:

Facility Design and Environmental Control: Utilizing well-designed facilities with controlled environments, such as advanced HVAC systems and HEPA filtration, helps minimize airborne particulate contamination. freyrsolutions.com Airflow patterns and room pressurization schemes are critical in preventing cross-contamination. ispe.org

Material and Equipment Control: Many laboratory materials and equipment can be sources of PFAS contamination. It is crucial to avoid materials containing polytetrafluoroethylene (PTFE), such as certain types of tubing, vials, and filter membranes. mdpi.com Rigorous inspection and cleaning protocols for all materials and equipment are necessary. freyrsolutions.com

Personnel and Procedural Controls: Human error and shedding are significant sources of contamination. freyrsolutions.com Strict gowning procedures, proper training on handling techniques, and controlled personnel flow are essential components of a CCS. ispe.orginternational-biopharma.com

Monitoring and Validation: Continuous environmental monitoring of air, surfaces, and water helps in the early detection of potential contamination. freyrsolutions.com Regular validation of cleaning and disinfection procedures ensures their effectiveness. international-biopharma.com

Emerging and Novel Detection Technologies

While chromatography-based methods remain the gold standard for PFAS analysis, there is a growing demand for rapid, low-cost, and portable detection technologies suitable for in-situ screening and monitoring. mdpi.commdpi.com Research is increasingly focused on the development of optical and electrochemical sensors for this purpose.

Optical Sensor Developments

Optical sensors offer several advantages, including simplicity, speed, and the potential for non-destructive analysis. frontiersin.org These sensors typically work by converting the interaction between the analyte and a recognition element into a measurable optical signal, such as a change in color (colorimetry) or light emission (fluorescence). frontiersin.orgtorvergata.it

Recent developments in optical sensors for PFAS detection include:

Fluorescence-Based Sensors: These sensors often utilize fluorescent nanomaterials, such as quantum dots (QDs) or upconversion nanoparticles, which can be functionalized to selectively bind to PFAS. torvergata.itmdpi.com The binding event can cause a change in the fluorescence intensity, which is proportional to the analyte concentration. nih.gov For example, a sensor based on molecularly imprinted polymers (MIPs) coated on quantum dots has been developed for the detection of PFOA. mdpi.com

Colorimetric Sensors: These sensors rely on a visible color change upon interaction with the target analyte. torvergata.it Gold nanoparticles (AuNPs) are often used in colorimetric sensors due to their unique optical properties that change upon aggregation or dispersion, which can be induced by the presence of the target analyte. nih.gov Smartphone-based apps have been developed to analyze the color change, facilitating on-site analysis. torvergata.itmdpi.com

Table 2: Overview of Emerging Optical Sensor Technologies for PFAS Detection

Sensor Type Principle Target Analytes (Examples) Key Features Reference
Fluorescence Sensor Quenching or enhancement of fluorescence upon binding PFOA, PFOS High sensitivity mdpi.commdpi.com
Colorimetric Sensor Change in color due to nanoparticle aggregation/dispersion PFOA, PFOS Simple, potential for smartphone integration torvergata.itnih.gov

Electrochemical Sensor Applications

Electrochemical sensors provide a powerful platform for the detection of a wide range of analytes by converting a chemical reaction into an electrical signal (e.g., current, voltage, or impedance). mdpi.comprocesssensing.com They are known for their potential for high sensitivity, low cost, and miniaturization, making them suitable for portable device applications. mdpi.commdpi.com

The development of electrochemical sensors for PFAS is an active area of research. researchgate.net These sensors often employ a working electrode modified with a recognition layer that selectively interacts with the target PFAS molecule. mdpi.com

Voltammetric Sensors: These sensors measure the current resulting from the oxidation or reduction of the analyte at the electrode surface. For instance, a sensor using a molecularly imprinted polymer on a glassy carbon electrode has been shown to detect PFOS by blocking the charge transfer, with a detection limit in the nanomolar range. mdpi.com

Impedimetric Sensors: These sensors measure the change in electrical impedance at the electrode-solution interface upon analyte binding. A microfluidic platform integrated with a metal-organic framework (MOF)-based sensor demonstrated ultra-sensitive detection of PFOS with a limit of detection of 0.5 ng/L. mdpi.com

Novel Materials: Researchers are exploring novel materials to enhance sensor performance. For example, a sensor based on two-dimensional aluminum quasicrystals has shown ultrasensitive detection of PFOA at the sub-picomolar level. arxiv.org

These emerging sensor technologies hold promise for future environmental monitoring of this compound and other PFAS, offering the potential for rapid, on-site screening that can complement traditional laboratory-based methods. mdpi.comresearchgate.net

Ecotoxicological Mechanisms of Perfluorononanoate in Aquatic Biota

Molecular and Cellular Response Pathways

The interaction of potassium perfluorononanoate and its dissociated form, perfluorononanoate (PFNA), with aquatic organisms at the molecular and cellular level triggers a cascade of disruptive events. These perturbations can lead to a range of adverse effects, from cellular damage to systemic dysfunction.

Oxidative Stress Induction and Response Mechanisms

Exposure to PFNA has been shown to induce oxidative stress in aquatic organisms. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the organism's antioxidant defense systems to detoxify these reactive intermediates. mdpi.comsemanticscholar.org The accumulation of ROS can lead to cellular damage, including lipid peroxidation and DNA damage. mdpi.comjabonline.in

In response to this oxidative challenge, aquatic organisms may exhibit a variety of antioxidant defense mechanisms. Studies have documented alterations in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in fish exposed to per- and polyfluoroalkyl substances (PFAS), a class of chemicals that includes PFNA. mdpi.comnih.gov For instance, research on the freshwater fish Squalius cephalus and Padogobius bonelli exposed to PFAS revealed an activation of the antioxidant system at the mitochondrial level. researchgate.net This suggests a cellular effort to counteract the damaging effects of ROS. The induction of these antioxidant responses can be considered a biomarker for exposure to oxidative stressors like PFNA. nih.gov

Lipid Metabolism Disruption Pathways

PFNA is known to interfere with lipid metabolism in aquatic biota. nih.govresearchgate.net This disruption can manifest as alterations in fatty acid composition and lipid transport. frontiersin.org Studies on various fish species have linked exposure to PFAS with changes in lipid metabolism-related hepatotoxicity. usask.ca For example, exposure to certain PFAS has been shown to decrease serum cholesterol levels in zebrafish. usask.ca

The mechanisms underlying this disruption are complex and can involve the modulation of key regulatory pathways. Some research suggests that PFAS can affect the expression of genes involved in lipid metabolism. mdpi.com The amphiphilic nature of PFAS, possessing both hydrophobic and hydrophilic properties, may also contribute to their interaction with cellular membranes, potentially altering membrane fluidity and permeability. usask.ca

Thyroid Hormone System Perturbations

The thyroid hormone system is a critical regulator of growth, development, and metabolism in vertebrates, and it is a known target for disruption by PFNA. mdpi.comresearchgate.net Exposure to PFNA has been associated with alterations in thyroid hormone levels and the expression of genes involved in the thyroid signaling pathway. mdpi.comfrontiersin.org

In zebrafish, for example, chronic exposure to PFNA has been shown to cause hyperplasia of thyroid follicle cells and elevated levels of the thyroid hormone triiodothyronine (T3). mdpi.com The mechanisms of this disruption can involve interference with multiple steps in the thyroid hormone synthesis and signaling cascade, including iodine uptake, thyroglobulin synthesis, and the activity of enzymes like thyroperoxidase. frontiersin.orgceon.rs Some studies suggest that PFAS can competitively bind to thyroid hormone transport proteins, which could interfere with their delivery to target tissues. ceon.rs

Developmental Gene Regulation Alterations

Exposure to PFNA during early life stages can lead to alterations in the regulation of genes that are crucial for normal development. frontiersin.orgresearchgate.net These changes in gene expression can result in a variety of developmental abnormalities. nih.gov

In zebrafish embryos, exposure to PFNA has been linked to the altered expression of genes involved in cardiac development, potentially leading to cardiotoxic effects. nih.gov Furthermore, studies have shown that embryonic exposure to PFNA can result in persistent changes in the expression of genes related to transporters and neurological processes in adult fish. nih.govresearchgate.net This indicates that the developmental impacts of PFNA can have long-lasting consequences throughout an organism's life.

Physiological System Level Mechanisms

The molecular and cellular disruptions caused by PFNA can escalate to affect entire physiological systems, leading to broader systemic effects.

Endocrine System Modulation (e.g., Insulin (B600854), Growth Hormone Signaling)

Beyond the thyroid system, PFNA can modulate other aspects of the endocrine system, including pathways related to insulin and growth hormone signaling. frontiersin.org The endocrine system is a complex network of glands and hormones that regulate a wide array of physiological processes. su.se

Furthermore, growth hormone signaling pathways have also been identified as being sensitive to perturbation by PFNA. mdpi.com Growth hormone is essential for normal growth and development in fish. researchgate.net Disruptions to this pathway could lead to impaired growth and other developmental issues. nih.gov

Immune System Response Activation

Exposure to perfluorononanoate has been demonstrated to activate the immune system in various aquatic species, primarily through the induction of oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. This imbalance can lead to cellular damage and the activation of immune and inflammatory responses.

Research in zebrafish (Danio rerio) has shown that exposure to PFNA leads to a significant increase in ROS production in larvae. nih.gov This surge in ROS is a key trigger for the organism's defense mechanisms. Studies have indicated that long-chain PFAS, including PFNA, are not significantly metabolized by aquatic animals, which contributes to their accumulation and heightened potential for toxicity. nih.gov The resulting oxidative stress is considered a primary mechanism for PFNA-induced immunotoxicity. nih.gov

Further investigations have revealed that PFNA exposure can modulate the expression of genes associated with the immune response. For instance, in marine medaka (Oryzias melastigma) larvae, exposure to perfluoroalkyl substances has been shown to upregulate inflammatory and immune-related genes, potentially leading to a functional weakening of the immune system. frontiersin.org Similarly, studies on zebrafish have demonstrated that exposure to certain PFAS can alter the expression of immune-related amino acids, indicating an inflammatory response. frontiersin.org The aryl hydrocarbon receptor (AhR), a key regulator of responses to environmental contaminants, is expressed in the immune systems of fish and is implicated in the immunotoxic effects of various xenobiotics, suggesting a potential pathway for PFNA-induced immunomodulation. mdpi.com Exposure to AhR-activating compounds has been linked to the altered expression of pro-inflammatory cytokines such as IL-1β, TNFα, IL-6, and IL-8 in fish. mdpi.com

Biomarker Identification and Mechanistic Understanding

The activation of the immune system and other toxicological effects of perfluorononanoate in aquatic biota can be monitored through the identification of specific biomarkers. These biomarkers provide insights into the mechanistic pathways of toxicity and can serve as early warning indicators of exposure and adverse effects.

A primary set of biomarkers for PFNA exposure is related to oxidative stress. Key enzymes involved in the antioxidant defense system are often affected. For example, in zebrafish larvae exposed to PFNA, the activity of superoxide dismutase (SOD) was observed to increase at certain concentrations, while both SOD and catalase (CAT) activity decreased at higher exposures. nih.gov Concurrently, the content of malondialdehyde (MDA), a marker of lipid peroxidation and cellular damage, was found to increase significantly. nih.gov Another study on zebrafish embryos reported an increase in thiobarbituric acid reactive substances (TBARS), another indicator of oxidative damage, following PFNA exposure. nih.gov

Changes in the expression of specific genes also serve as valuable biomarkers. Exposure to PFNA has been shown to induce the expression of glutathione (B108866) S-transferase pi 1 (gstp1) and heat shock protein 70 (hsp70) in zebrafish embryos at various concentrations. nih.gov Furthermore, alterations in the transcription of genes related to cholesterol metabolism and mitochondrial function have been observed in fish exposed to PFAS. nih.gov Blood transcriptomics has emerged as a useful non-lethal method for assessing these changes, with genes such as estrogen receptor α and peroxisome proliferator activator β and γ showing differential expression in both blood and liver tissues. nih.gov

The following interactive data tables summarize key research findings on the effects of perfluorononanoate on immune-related biomarkers in aquatic organisms.

Table 1: Effects of Perfluorononanoate (PFNA) on Oxidative Stress Biomarkers in Zebrafish (Danio rerio)

SpeciesLife StageExposure Concentration (mg/L)BiomarkerObserved EffectReference
Danio rerioLarvae1 and 5Superoxide Dismutase (SOD)Increased activity by 67% and 83% respectively nih.gov
Danio rerioLarvae15Superoxide Dismutase (SOD)Decreased activity nih.gov
Danio rerioLarvae15Catalase (CAT)Decreased activity nih.gov
Danio rerioLarvae15Malondialdehyde (MDA)Increased content by 100.9% nih.gov
Danio rerioEmbryos10Thiobarbituric Acid Reactive Substances (TBARS)Increased concentration nih.gov
Danio rerioEmbryos0.0464 and 4.64Glutathione Peroxidase (GPx)Inhibited nih.gov
Danio rerioEmbryos0.0464 and 4.64Superoxide Dismutase (SOD)Inhibited nih.gov
Danio rerioEmbryos4.64Catalase (CAT)Inhibited nih.gov

Table 2: Effects of Perfluorononanoate (PFNA) on Gene Expression Biomarkers in Zebrafish (Danio rerio) Embryos

SpeciesLife StageExposure Concentration (mg/L)GeneObserved EffectReference
Danio rerioEmbryos1, 5, 10, or 100gstp1Induced expression nih.gov
Danio rerioEmbryos1, 5, 10, or 100hsp70Induced expression nih.gov

These findings underscore the complex interplay between perfluorononanoate exposure, oxidative stress, and immune system activation in aquatic organisms. The identification of these biomarkers is crucial for environmental risk assessment and for developing a deeper mechanistic understanding of the ecotoxicological impacts of this prevalent environmental contaminant.

Environmental Remediation and Management Strategies for Perfluorononanoate Contamination

Ex Situ Treatment Technologies for Contaminated Media

Ex situ treatment methods involve the excavation or pumping of contaminated media for treatment at the surface. itrcweb.org These technologies are currently the most field-implemented approaches for managing PFAS-contaminated liquids and solids. itrcweb.org

Adsorption-Based Water Treatment (Granular Activated Carbon, Ion Exchange Resins)

Adsorption is a widely utilized and commercially available technology for the removal of PFAS from water. researchgate.net This process involves the physical binding of PFAS molecules to the surface of a sorbent material. itrcweb.org

Granular Activated Carbon (GAC) is a common and well-studied adsorbent for PFAS removal. epa.gov GAC's effectiveness is influenced by several factors, including the type of carbon, the depth of the carbon bed, the water flow rate, and the specific PFAS compounds present. epa.gov While GAC can be highly effective, its capacity for short-chain PFAS like PFNA can be limited, leading to quicker breakthrough and the need for frequent replacement. nih.govacs.org The presence of other organic matter in the water can also impact GAC's performance. epa.gov

Ion Exchange (IX) Resins represent another effective adsorption technology. epa.gov IX resins can have a higher adsorption capacity for PFAS compared to GAC, particularly for longer-chain compounds. nih.govresearchgate.net Anion exchange resins work by exchanging ions of the same charge, effectively removing anionic PFAS like PFNA from the water. itrcweb.org However, similar to GAC, the efficiency of IX resins can be influenced by the specific PFAS present and the composition of the contaminated water. nih.gov

Comparison of Adsorption Media for PFAS Removal
AdsorbentMechanismAdvantagesLimitations
Granular Activated Carbon (GAC)Physical adsorption via van der Waals forces. itrcweb.orgWell-established technology, effective for a range of organic contaminants. itrcweb.orgLower capacity for short-chain PFAS, potential for rapid breakthrough, affected by background organic matter. epa.govnih.govacs.org
Ion Exchange (IX) ResinsExchange of ions between the resin and the contaminant. itrcweb.orgHigher adsorption capacity than GAC for many PFAS, particularly long-chain compounds. nih.govresearchgate.netPerformance can be affected by water chemistry and specific PFAS present. nih.gov

Membrane Separation Processes (Nanofiltration, Reverse Osmosis)

Membrane separation technologies, such as nanofiltration (NF) and reverse osmosis (RO), are highly effective at removing a broad spectrum of PFAS, including PFNA, from water. epa.govresearchgate.net These processes utilize high-pressure membranes to separate contaminants from the water. epa.gov

Nanofiltration (NF) membranes have pore sizes that can effectively reject PFAS molecules. researchgate.net Research has demonstrated that NF can achieve over 90% removal for a wide range of PFAS. epa.gov NF operates at lower pressures than RO, which can result in lower energy costs. researchgate.net

Reverse Osmosis (RO) employs even tighter membranes than NF, leading to very high rejection rates for all salts and PFAS. epa.govresearchgate.net RO is considered one of the most effective technologies for PFAS removal. researchgate.net A significant challenge with both NF and RO is the management of the concentrate or "reject" stream, which contains the concentrated PFAS and other removed substances. acs.org

Effectiveness of Membrane Separation Processes for PFAS Removal
TechnologyTypical Removal EfficiencyKey FeaturesChallenges
Nanofiltration (NF)>90% for a wide range of PFAS. epa.govOperates at lower pressure than RO, retains some minerals. epa.govresearchgate.netManagement of PFAS-concentrated reject stream. acs.org
Reverse Osmosis (RO)Extremely effective, typically >90%. epa.govresearchgate.netTighter membranes provide high rejection of all salts and contaminants. epa.govHigher energy consumption than NF, management of concentrated reject stream. acs.org

Foam Fractionation for Aqueous Stream Concentration

Foam fractionation is an emerging technology that leverages the surfactant properties of PFAS molecules to separate them from water. researchgate.net By bubbling air through the contaminated water, a foam is generated at the surface, which becomes enriched with PFAS. waterandcarbon.com This PFAS-laden foam can then be collected, effectively concentrating the contaminants into a smaller volume. researchgate.net

This method has shown high efficiency, with studies reporting up to 84% removal for total PFAS and up to 97% for specific compounds like perfluorooctane (B1214571) sulfonic acid (PFOS). nih.gov The effectiveness of foam fractionation can be influenced by the chain length of the PFAS, with shorter-chain compounds being removed less efficiently. nih.gov A key advantage of this technology is its potential for low operational costs and the significant reduction in the volume of waste requiring further treatment or disposal. epocenviro.com

Thermal Treatment Approaches (e.g., Thermal Desorption, Smoldering Combustion)

Thermal treatment methods involve heating contaminated soil or other solid media to high temperatures to remove or destroy PFAS. navy.mil

Thermal Desorption , often achieved through Thermal Conductive Heating (TCH), heats the soil to temperatures (e.g., 350-500°C) where PFAS compounds volatilize. navy.milkruger.dk The volatilized contaminants are then captured and treated. navy.mil Laboratory studies have demonstrated that TCH can achieve over 99.99% removal of PFAS from soil. terratherm.com This method can be applied both in situ and ex situ. terratherm.com

Smoldering Combustion is another thermal technique that has shown promise for PFAS remediation. This process involves a self-sustaining, low-temperature, flameless form of combustion that can destroy organic contaminants in soil. researchgate.net Research has indicated that smoldering can be effective in treating PFAS-contaminated soil and spent granular activated carbon. researchgate.net

In Situ Remediation Approaches for Soil and Groundwater

In situ remediation involves treating contaminants in place without excavating the soil or pumping out the groundwater. itrcweb.org This approach can be more cost-effective and less disruptive than ex situ methods. fehrgraham.com

Immobilization and Stabilization Techniques

Immobilization and stabilization techniques aim to trap PFAS within the soil or groundwater, preventing their migration and reducing their bioavailability. amazonaws.com This is typically achieved by adding amendments to the contaminated medium that sorb or bind the PFAS compounds. argo-e.com

Commonly used amendments include:

Activated Carbon: In various forms, such as granular activated carbon (GAC) and colloidal activated carbon (CAC), it is used to adsorb PFAS in the subsurface. fehrgraham.comresearchgate.net CAC, which consists of micron-scale carbon particles, can be injected into an aquifer to create a permeable reactive barrier that filters out PFAS from the groundwater. researchgate.net

Biochar: A charcoal-like material that can also effectively sorb PFAS. argo-e.com

Clay-based amendments: Materials like bentonite (B74815) have been shown to reduce the leaching of PFAS from soil by adsorbing them onto their surfaces. argo-e.com

Novel Sorbent Material Applications

The remediation of water sources contaminated with per- and polyfluoroalkyl substances (PFAS), including potassium perfluorononanoate, has driven research into new and effective sorbent materials. Traditional adsorbents like granular activated carbon (GAC) have shown limitations, particularly with shorter-chain PFAS. nih.govmdpi.com This has spurred the development of innovative materials with enhanced selectivity and efficiency. uqiitd.org

One promising area of research is the development of sorbents with specific functional groups designed to increase affinity for PFAS. uqiitd.org These novel materials are being engineered to be effective in complex water matrices such as landfill leachate and wastewater. uqiitd.org Researchers are synthesizing these sorbents through techniques like polymerization and surface modification to create materials with high surface area and chemical stability. uqiitd.org

Examples of these novel sorbents include:

Porous cyclodextrin (B1172386) polymers (DEXSORB+): Derived from cornstarch, these polymers have demonstrated rapid adsorption kinetics for organic chemicals. kwrwater.nl

Organo-silica based sorbents: Materials like PQ-Osorb®, which are prepared from mesoporous silica, are being investigated for PFAS remediation. nih.gov

Modified clay adsorbents: Clay minerals, such as palygorskite-based clays (B1170129) modified with oleylamine (B85491) (MatCARE™), have shown higher adsorption capacity for some PFAS compared to activated carbon. researchgate.net

Biochar: While having a smaller surface area than conventional activated carbon, biochar is a low-cost material with a high cation exchange capacity, making it suitable for adsorbing pollutants. mdpi.com

Metal-Organic Frameworks (MOFs): Materials like UiO-66 have been studied for their potential to adsorb PFAS due to their tunable porosity and the ability to create specific interaction sites. nih.gov

The performance of these novel sorbents is evaluated through batch and column experiments to determine their PFAS removal efficiency, selectivity, and potential for regeneration and reuse. uqiitd.org

Interactive Table: Comparison of Novel Sorbent Materials for PFAS Remediation

Sorbent MaterialBase MaterialKey FeaturesReference
DEXSORB+CornstarchRapid adsorption kinetics, sustainable source. kwrwater.nl
PQ-Osorb®Mesoporous SilicaOrgano-silica based. nih.gov
MatCARE™Palygorskite ClayModified with oleylamine, higher capacity for certain PFAS than activated carbon. researchgate.net
BiocharVarious organic matterLow-cost, high cation exchange capacity. mdpi.com
UiO-66Zirconium-based MOFTunable porosity, potential for specific PFAS interaction. nih.gov

Advanced Destruction and Defluorination Methodologies

Given the persistent nature of this compound, research has focused on destructive technologies that can break the strong carbon-fluorine bond.

Electrochemical Oxidation Processes

Electrochemical oxidation (EO) is an advanced oxidation process that has shown promise for the complete destruction of PFAS. au.dkswana.org This technology utilizes electrodes to generate highly reactive species that can break down complex organic molecules. swana.org

Key aspects of electrochemical oxidation for PFAS remediation include:

Electrode Materials: The choice of anode material is critical for the efficiency of the process. Boron-doped diamond (BDD) and titanium-based anodes (e.g., Ti/SnO2-Sb-Ce, Ti/SnO2-Sb/Ce-PbO2) have been investigated for their effectiveness in mineralizing long-chain PFCAs like perfluorononanoic acid (PFNA). au.dkresearchgate.net

Process Efficacy: Studies have demonstrated high removal efficiencies for PFNA using BDD and PbO2 electrodes, with over 97% removal achieved in 180 minutes of electrolysis. researchgate.net The process can lead to the formation of shorter-chain PFCAs as intermediates before complete mineralization to carbon dioxide and fluoride (B91410) ions. researchgate.net

Scalability and Application: EO is considered a scalable and modular process. au.dk It is particularly advantageous for treating high-concentration waste streams, such as those from ion exchange resin regeneration, where it can achieve over 99% removal of total PFAAs. msu.edumdpi.com

Challenges: Limitations of electrochemical methods include high costs, the potential for short electrode lifetime, and the possibility of toxic metal leaching. au.dk

Research has also explored the use of low-cost graphene sponge anodes, which have shown the ability to cleave the C-F bond and defluorinate PFAS. arxiv.org

Bioremediation Enhancements

Bioremediation utilizes microorganisms to break down contaminants. servicemasterbioclean.com While PFAS are generally resistant to biodegradation, research is exploring ways to enhance biological processes for their treatment. researchgate.netcanada.ca

Enhanced bioremediation techniques focus on stimulating microbial activity by providing necessary elements like nutrients and oxygen. frtr.gov This can involve:

Biostimulation: Adding nutrients and an oxygen source (like air or hydrogen peroxide) to stimulate the existing microbial population. servicemasterbioclean.comfrtr.gov

Bioaugmentation: Introducing specific microorganisms with the potential to degrade the target contaminants. servicemasterbioclean.comfrtr.gov

While direct microbial degradation of perfluorononanoate is challenging, microorganisms may play a role in the transformation of PFAS precursors. researchgate.net Phytoremediation, which uses plants to take up contaminants, is another area of investigation for PFAS removal from the environment. nih.gov However, the effectiveness of bioremediation for highly fluorinated compounds like this compound is still an active area of research. researchgate.net

Nanomaterial-Based Remediation Technologies

Nanotechnology offers innovative approaches for the remediation of pollutants by utilizing the unique properties of nanoparticles. e3s-conferences.orgresearchgate.net These materials have a high surface-area-to-volume ratio and can be engineered for specific reactivity. e3s-conferences.org

For PFAS remediation, nanomaterial-based technologies are being explored for both adsorption and degradation:

Adsorption: Nanoparticles such as metal oxides and carbon-based nanomaterials can act as effective adsorbents for removing contaminants from water. mdpi.com

Degradation: Nanomaterials are also used as catalysts in advanced oxidation processes. For instance, zero-valent iron nanoparticles have been used in conjunction with UV light to degrade PFOA. nih.govresearchgate.net Composite materials, such as ZnO/reduced-graphene oxide nanocomposites, have shown improved photocatalytic activity for PFOA removal. rsc.org

Specific examples of nanomaterials investigated for PFAS remediation include:

Titanium dioxide (TiO2) nanotubes: Modified with silver nanoparticles, these have been shown to enhance the decomposition of PFOA. rsc.org

Iron-based nanocomposites: Zero-valence iron nanoparticles coupled with UV light have been successful in degrading PFAS in wastewater. nih.gov

Graphene-based nanocomposites: These materials are noted for their large surface area and potential for heavy metal remediation, with applications being explored for other persistent pollutants. frontiersin.org

These technologies are primarily in the laboratory and development stage, with ongoing research focused on improving their efficiency and scalability for field applications. rsc.org

Challenges in Remediation and Future Research Directions

Cost-Effectiveness and Field Applicability Assessments

A significant challenge in the remediation of this compound and other PFAS is the cost and practical applicability of treatment technologies in real-world scenarios. researchgate.net

Cost-Effectiveness:

The cost of remediation is a major factor, with estimates for cleaning up PFAS contamination being substantial. ngi.nonih.gov

Technologies like thermal treatment and soil washing, while tested at field scale, are often expensive and energy-intensive. researchgate.net

Electrochemical oxidation methods also face challenges related to high costs and energy consumption. au.dk

The development of cost-effective technologies for both sensing and removal of PFAS is a key research focus. defenceinnovationpartnership.com One project, for example, is working on up-scaling the production of polymer-based sorbents for larger-scale field tests. defenceinnovationpartnership.com

Field Applicability:

Many promising remediation technologies have been demonstrated at the lab or pilot scale, but their transition to full-scale field application requires further research and validation. mdpi.comresearchgate.net

The effectiveness of a technology can be impacted by the specific characteristics of the contaminated site, including the type of soil and the presence of co-contaminants. researchgate.net

For in-situ technologies, challenges include effectively delivering reagents to the contaminated zone and monitoring the remediation process. d-nb.info

The long-term effectiveness and potential secondary impacts of remediation technologies, such as the leaching of stabilized PFAS or the generation of harmful byproducts, need thorough investigation. researchgate.net

Future research will need to focus on developing and optimizing technologies that are not only effective at removing or destroying perfluorononanoate but are also economically viable and practical for widespread implementation. researchgate.net This includes a focus on regenerable materials and processes that minimize secondary contamination. au.dk

Management of Concentrated Waste Streams

Several technologies are employed to generate these concentrated waste streams. Ion exchange (IX) resins and granular activated carbon (GAC) are widely used for their ability to adsorb PFAS from water. nih.gov When the capacity of these media is exhausted, they become a solid waste laden with concentrated PFAS. Regeneration of these materials, particularly IX resins, produces a liquid waste stream, known as spent regenerant or brine, with high concentrations of PFAS. nih.gov Other methods like reverse osmosis (RO) and nanofiltration (NF) also produce a concentrated liquid reject stream. nih.gov Foam fractionation is another technique that exploits the surfactant properties of PFAS to concentrate them in foam, which is then collected. researchgate.net

The primary goal for managing these concentrated wastes is destruction. High-temperature incineration (>1000°C) is considered a current best practice for the disposal of spent adsorption media. concawe.eu For liquid concentrates, several destructive technologies are under investigation and in various stages of development. These include:

Electrochemical Oxidation (EO): This process uses electrodes to generate highly reactive species that can break down the strong carbon-fluorine bonds in PFAS molecules. nih.goviwaponline.com

Plasma Treatment: This technology uses high-energy plasma to degrade PFAS compounds. iwaponline.comacs.org

Sonolysis: High-frequency ultrasound is used to create cavitation bubbles, and their collapse generates extreme temperatures and pressures that can destroy PFAS. iwaponline.com

Hydrothermal Treatment (including Supercritical Water Oxidation): This method involves treating the waste under high temperature and pressure, leading to the breakdown of PFAS.

While these technologies show promise, their application can be complex and costly, especially when scaling up for field applications. pca.state.mn.usumweltbundesamt.de The efficiency of these destruction technologies can be influenced by the composition of the waste stream, including the presence of co-contaminants. nih.gov Therefore, regionalization of these advanced destruction facilities may be a more economically viable approach for managing concentrated PFAS waste from various smaller sites. pca.state.mn.us

Table 1: Management Strategies for Concentrated Perfluorononanoate Waste Streams

Technology for ConcentrationType of Concentrated WasteManagement/Disposal Options
Ion Exchange (IX) ResinSpent Solid MediaHigh-Temperature Incineration (>1000°C) concawe.eu
Granular Activated Carbon (GAC)Spent Solid MediaHigh-Temperature Incineration (>1000°C) concawe.eu
Ion Exchange (IX) Resin RegenerationLiquid Spent Regenerant (Brine)Electrochemical Oxidation, Plasma Treatment, Sonolysis nih.goviwaponline.com
Reverse Osmosis (RO) / Nanofiltration (NF)Liquid Reject StreamElectrochemical Oxidation, Plasma Treatment, Sonolysis nih.gov
Foam FractionationLiquid/Foam ConcentrateCoupling with Destructive Technologies researchgate.net

Understanding Co-contaminant Interactions and Byproduct Formation

PFAS contamination, including that of perfluorononanoate, rarely occurs in isolation. Contaminated sites are often complex mixtures of various chemicals, and the presence of these co-contaminants can significantly influence the fate, transport, and remediation of PFAS. researchgate.netphotonremediation.com Furthermore, the treatment processes themselves can lead to the formation of unintended and potentially harmful byproducts. acs.org

Common co-contaminants found alongside PFAS include hydrocarbons, chlorinated solvents, and various minerals. researchgate.netitrcweb.org The interaction between PFAS and these other substances can complicate remediation efforts. For instance, the presence of non-aqueous phase liquids (NAPLs) can affect the transport and availability of PFAS in the subsurface. itrcweb.org Geochemical conditions such as pH and redox potential, which can be altered by the remediation of other contaminants, can also impact PFAS mobility. itrcweb.org Specifically, the treatment of co-contaminants can sometimes transform PFAS precursors into more stable and mobile forms like perfluorocarboxylic acids (PFCAs). itrcweb.org

A significant concern during the remediation of PFAS is the potential for the formation of harmful byproducts. While the goal of destructive technologies is complete mineralization to fluoride, carbon dioxide, and water, incomplete degradation can result in the formation of shorter-chain PFAS. nih.gov These shorter-chain compounds can sometimes be more mobile and persistent than the parent compounds. The degradation of long-chain PFCAs and their precursors can lead to the generation of shorter-chain PFCAs. nih.gov The presence of other chemicals in the waste stream can also lead to the formation of other toxic byproducts. acs.org Therefore, a thorough understanding and monitoring of the transformation pathways and byproducts are essential for evaluating the true effectiveness and safety of any remediation strategy. researchgate.net

Table 2: Key Considerations for Co-contaminant Interactions and Byproduct Formation

AspectKey ConsiderationsPotential Impact on Perfluorononanoate Remediation
Co-contaminants Hydrocarbons, Chlorinated Solvents, Minerals, Organic Matter researchgate.netitrcweb.orgCan alter PFAS mobility and transport. itrcweb.org May compete with PFAS for treatment, reducing efficiency. nih.govitrcweb.org
Geochemical Changes pH, Redox PotentialChanges during co-contaminant remediation can mobilize PFAS or transform precursors. itrcweb.org
Byproduct Formation Incomplete Degradation of PFASCan generate shorter-chain PFAS which may be more mobile. nih.gov
Byproduct Formation Reactions with Co-contaminantsPotential to form other toxic or persistent byproducts. acs.org

Regulatory Frameworks and Policy Implications for Perfluorononanoate

International Conventions and Agreements

Global efforts to manage persistent organic pollutants (POPs) are primarily coordinated through the Stockholm Convention , an international environmental treaty aimed at eliminating or restricting the production and use of POPs. While PFNA itself is not individually listed, its regulatory status is intrinsically linked to the convention's actions on related long-chain perfluorocarboxylic acids (PFCAs).

The convention has already taken decisive action on similar substances. In 2009, perfluorooctane (B1214571) sulfonic acid (PFOS), its salts, and PFOSF were listed in Annex B, restricting their production and use. pops.intepa.govbrsmeas.org Following this, in 2019, perfluorooctanoic acid (PFOA), its salts, and PFOA-related compounds were listed in Annex A for elimination. pops.intpops.intwikipedia.org More recently, in 2022, perfluorohexane (B1679568) sulfonic acid (PFHxS), its salts, and related compounds were also added to Annex A. pops.int

A significant development for PFNA is the recommendation by the POPs Review Committee (POPRC) to list long-chain PFCAs with carbon chain lengths from 9 to 21, their salts, and related compounds in Annex A of the Convention for elimination. pops.intuliege.be This group explicitly includes PFNA. This recommendation is slated for consideration by the Conference of the Parties, marking a critical step towards a global ban on the production and use of these substances, including potassium perfluorononanoate. pops.int

Regional and National Regulatory Approaches

Several countries and regions have implemented their own regulatory measures for PFNA, particularly concerning its presence in consumer products, food, and drinking water.

European Union (EU): The EU regulates PFAS through multiple frameworks. Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation , C9-C14 PFCAs, including PFNA and its salts, are restricted. sgs.com In August 2021, the EU updated Annex XVII of REACH to regulate these substances, with the new law becoming effective in February 2023. sgs.com PFNA and its sodium and ammonium (B1175870) salts are also included in the Candidate List of substances of very high concern (SVHCs). sgs.com

The EU Drinking Water Directive has set a limit of 0.5 µg/l for total PFAS and a more stringent limit of 0.1 µg/l for the sum of 20 specific PFAS, which includes PFNA. fieldfisher.com Member states are required to comply with these limits by January 2026. fieldfisher.com Furthermore, the European Food Safety Authority (EFSA) established a tolerable weekly intake (TWI) for the sum of four major PFAS (PFOA, PFNA, PFHxS, and PFOS) at 4.4 nanograms per kilogram of body weight per week. uliege.beeuropa.euwikipedia.org This has led to the establishment of maximum levels for these specific PFAS in various foodstuffs like eggs, fish, and meat. europa.eu

United States (US): The U.S. Environmental Protection Agency (EPA) has taken significant steps to regulate PFAS in drinking water. In April 2024, the EPA announced the final National Primary Drinking Water Regulation (NPDWR) for six PFAS, including PFNA. epa.govwisconsin.gov This rule establishes a legally enforceable Maximum Contaminant Level (MCL) for PFNA at 10 parts per trillion (ppt). pfas-exchange.orgrolandberger.comcdmsmith.com The regulation also sets a Hazard Index MCL to account for the combined risk of mixtures containing PFNA, PFHxS, GenX, and PFBS. pfas-exchange.orgrolandberger.combbklaw.com Public water systems are required to complete initial monitoring by 2027 and implement solutions to reduce PFAS levels if they exceed the MCLs by 2029. epa.govcdmsmith.com

Under the Toxics Release Inventory (TRI), the EPA has added this compound (CASRN 21049-38-7) to the list of reportable chemicals, requiring facilities that manufacture, process, or otherwise use this chemical to report their releases. federalregister.govepa.gov

Canada: Health Canada has established a drinking water screening value of 20 ng/L (nanograms per liter) for PFNA. canada.ca More recently, in August 2024, Health Canada released a new objective for drinking water quality, setting a limit of 30 ng/L for the sum of 25 different PFAS, a list which includes PFNA. canada.caalsglobal.com This objective is intended to reduce exposure while a full reassessment of PFAS guidelines is underway. canada.ca

Under the Canadian Environmental Protection Act (CEPA) , the Prohibition of Certain Toxic Substances Regulations prohibits the manufacture, use, sale, and import of long-chain PFCAs, including PFNA, with limited exemptions. carexcanada.cacanada.ca The government has signaled its intent to treat PFAS as a class of substances to inform future decision-making. canada.ca

Interactive Data Table: Regional and National Drinking Water Standards/Guidelines for PFNA

JurisdictionRegulation/GuidelineValue (PFNA Individual)Value (PFAS Group)Status
United States (EPA) National Primary Drinking Water Regulation (NPDWR)10 ng/L (or ppt)Hazard Index for mixtures including PFNAFinal, Legally Enforceable
Canada (Health Canada) Objective for Canadian Drinking Water QualityNot specified individually30 ng/L (for sum of 25 PFAS)Objective/Guidance
Canada (Health Canada) Drinking Water Screening Value20 ng/L (or ppt)Not applicableScreening Value
European Union Drinking Water DirectiveNot specified individually0.1 µg/L (for sum of 20 PFAS)Directive (compliance by 2026)

Development of Environmental Quality Standards and Guidelines

Beyond drinking water, standards and guidelines are being developed for other environmental media to protect ecosystems and human health.

In the United States , some states have moved faster than the federal government in setting their own standards. For example, New Jersey developed a specific groundwater quality criterion of 0.01 µg/L (10 ppt) for PFNA and has also established soil remediation standards for the compound. nj.govnj.gov Illinois has also issued a health advisory for PFNA in drinking water at a guidance level of 21 ng/L. illinois.gov

In Canada , the province of British Columbia has established soil standards for PFNA for different land uses, including agricultural, residential, commercial, and industrial sites. carexcanada.ca For agricultural and residential/parkland sites, the standard for PFNA is 0.08 mg/kg. carexcanada.ca

The European Union is also working on establishing Environmental Quality Standards (EQS) for PFAS under the Water Framework Directive. europa.eueuropa.eu The proposed approach considers the combined exposure to multiple PFAS, using a relative potency factor (RPF) approach to derive a quality standard for a sum of PFAS, expressed in PFOA equivalents (PFOAeq). europa.eu This reflects a scientific consensus that assessing these chemicals as a group is necessary to protect human health and the environment. europa.eu

Research Gaps Informing Policy and Regulatory Evolution

The rapid evolution of PFAS regulations is closely tied to ongoing scientific research. However, significant knowledge gaps remain, which directly impact policy development.

Limited Toxicological Data: While well-studied PFAS like PFOA and PFOS have extensive toxicological data, there are gaps for the vast majority of the thousands of other PFAS, including many PFNA-related compounds. hbm4eu.eu More human-relevant hazard data is needed to conduct comprehensive risk assessments and inform the regulation of PFAS as a class. hbm4eu.eu

Analytical Methodologies: The ability to detect and accurately quantify the full spectrum of PFAS compounds is a challenge. erefdn.org There is a recognized need for the development of standardized and validated analytical methods for various media, including consumer articles and environmental samples, to ensure compliance with existing and future regulations. norden.org

Mixture Effects: Humans and wildlife are exposed to complex mixtures of various PFAS. Understanding the combined or synergistic effects of these mixtures is a critical research area. alsglobal.com Regulatory bodies are beginning to address this through approaches like the EPA's Hazard Index, but further research on the relative potencies of different PFAS is needed. europa.euhbm4eu.eu

Fate and Transport: A better understanding of how PFAS, including PFNA, move through and are managed in waste streams (e.g., landfills, wastewater treatment plants) is crucial for developing effective policies to prevent environmental contamination and human exposure. erefdn.org

Addressing these research gaps is essential for creating more effective, science-based policies and avoiding the "regrettable substitution" of one harmful chemical with another. hbm4eu.euarchives.gov

Industry Stewardship Programs and Voluntary Phase-Out Initiatives

Regulatory pressure has been complemented by voluntary actions from the chemical industry. A notable example is the U.S. EPA's PFOA Stewardship Program , launched in 2006. nj.gov In this program, eight major fluoropolymer and telomer manufacturers voluntarily committed to reducing global facility emissions and product content of PFOA and related chemicals, including long-chain PFCAs like PFNA, by 95 percent by 2010, with the goal of complete elimination by 2015. brsmeas.orgnj.gov

This voluntary phase-out of PFOA and PFOS production by major U.S. manufacturers set a significant precedent. congress.gov While these programs have been successful in reducing the production of certain legacy PFAS by participating companies, environmental contamination persists due to the extreme persistence of these chemicals, their formation from precursor compounds, and continued production by other manufacturers globally. nj.gov These voluntary initiatives highlight a pathway for industry to proactively manage chemical risks, often in advance of or in concert with formal regulatory requirements.

Q & A

Q. What analytical methods are recommended for detecting and quantifying PFNA in environmental water samples?

PFNA analysis typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity and specificity. The EPA Methods 533 and 537.1 are widely used for PFAS detection, including PFNA, with detection limits in the ng/L range . However, inter-laboratory variability can arise from differences in sample preparation (e.g., solid-phase extraction cartridges) and calibration standards. Researchers should validate methods using isotopically labeled internal standards (e.g., 13C^{13}C-PFNA) to correct for matrix effects .

Q. What are the primary environmental reservoirs of PFNA, and how do concentrations vary across matrices?

PFNA is frequently detected in surface water (median: 1.40 ng/L in U.S. groundwater) and biota, particularly in urbanized regions. In the Tokyo Bay basin, PFNA concentrations reached 20.1 ng/L in river water, exceeding other perfluorocarboxylates (PFCAs) like PFOA . Sediment and sludge from wastewater treatment plants (WWTPs) also act as reservoirs, with studies showing PFNA mass flows increasing during activated sludge treatment due to precursor degradation .

Q. How does PFNA bioaccumulate in aquatic food webs, and what trophic dynamics are observed?

PFNA bioaccumulates preferentially in higher trophic-level species. In Arctic ecosystems, PFNA concentrations in polar bear liver (mean: 3.1 µg/g wet weight) exceeded those of PFOS, with biomagnification factors correlating with chain length and protein-binding affinity . Odd-chain PFCAs like PFNA dominate over even-chain homologs in mammals, likely due to differential renal clearance rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in PFNA detection rates between groundwater datasets (e.g., NAWQA vs. STORET)?

Discrepancies in detection rates (e.g., 26% in NAWQA vs. 7% in STORET) may stem from sampling protocols, detection limits, or regional contamination gradients. For instance, STORET data include non-numerical entries (e.g., "Present"), complicating quantification . Researchers should harmonize datasets by applying consistent detection thresholds (e.g., >0.5 ng/L) and cross-validating with isotopic dilution techniques .

Q. What experimental designs are optimal for investigating PFNA's thyroid-disrupting mechanisms in model organisms?

Long-term zebrafish (Danio rerio) exposure studies (e.g., 120 days at 0.1–10 µg/L) reveal thyroid hormone axis disruption, including reduced thyroxine (T4) and altered thyroid follicle histology. Researchers should pair LC-MS/MS quantification of PFNA in tissues with transcriptomic analysis of thyroid-related genes (e.g., tg, tshr) and include positive controls (e.g., propylthiouracil) to validate responses .

Q. How do atmospheric degradation pathways of fluorotelomer alcohols contribute to PFNA contamination in remote regions?

Fluorotelomer alcohols (FTOHs) degrade via gas-phase reactions with hydroxyl radicals, yielding PFNA and other PFCAs. Smog chamber studies demonstrate that branched isomers of PFNA are negligible in Arctic biota, implicating telomer-based precursors rather than electrochemical fluorination sources . Researchers should combine stable isotope tracing (e.g., 18O^{18}O-FTOH) with isomer-specific analysis to quantify atmospheric contributions .

Q. What methodological approaches elucidate PFNA-protein interactions, such as its binding to lysozyme?

Circular dichroism (CD) spectroscopy and 19F^{19}\text{F} NMR reveal PFNA's disruption of lysozyme tertiary structure at low surfactant-to-protein ratios (r < 10), inducing a molten globule state. Advanced dielectric relaxation spectroscopy can further probe changes in protein hydration dynamics . Comparative studies with non-fluorinated surfactants (e.g., SDS) highlight PFNA's unique hydrophobic and electrostatic binding modes .

Q. How do PFNA exposure trends in human populations correlate with regulatory changes in PFAS manufacturing?

NHANES data (1999–2008) show PFNA serum concentrations increased significantly (p < 0.001) despite declines in PFOS/PFOA, linked to ongoing use of telomer-based products. Pharmacokinetic modeling estimates daily intakes of 0.1–0.3 ng/kg-bw/day, with food ingestion as the dominant pathway . Researchers should integrate biomonitoring data with industrial emission inventories to identify overlooked exposure routes .

Methodological Recommendations

  • Data Contradiction Analysis : Use multivariate statistics (e.g., Mann-Whitney U-tests) to assess spatial-temporal trends and hierarchical clustering to identify contamination hotspots .
  • Experimental Controls : Include field blanks, matrix spikes, and isotopically labeled surrogates to account for background contamination and recovery variability .
  • Source Apportionment : Apply principal component analysis (PCA) to differentiate PFNA sources (e.g., WWTP effluents vs. atmospheric deposition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.